molecular formula C24H25N5O4S B2513657 2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine CAS No. 1116036-79-3

2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine

Cat. No. B2513657
CAS RN: 1116036-79-3
M. Wt: 479.56
InChI Key: LTGKVAFZEUIOOJ-UHFFFAOYSA-N
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Description

The compound “2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the pyrazine and piperazine rings could make it participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its solubility, melting point, boiling point, etc., can be determined through various experimental methods .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown potent in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These hybrids exhibit significant antibacterial efficacies, with low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. Furthermore, they demonstrated effective biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in efficacy, with IC50 values indicating high potency against bacterial biofilms. These findings highlight the potential of piperazine-linked compounds in addressing bacterial infections and biofilm-associated problems in medical and industrial settings (Mekky & Sanad, 2020).

Genotoxicity and Metabolic Activation

The genotoxic potential of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was assessed in the context of its use as a 5-HT2C receptor agonist for obesity treatment. The study revealed a metabolism-dependent increase in reverse mutations in certain strains, indicating genotoxicity that was attenuated by specific inhibitors. This research underscores the importance of understanding the metabolic activation pathways of piperazine-related compounds, which can lead to the formation of reactive intermediates with DNA-binding capabilities, contributing to their genotoxicity profile (Kalgutkar et al., 2007).

Serotonin Receptor Agonism

1-(m-Trifluoromethylphenyl)-piperazine has been studied for its serotonin receptor agonism effects. It inhibits the specific binding of tritiated serotonin to rat brain membranes in vitro more effectively than other compounds, suggesting potent serotonin receptor agonist activity. This property could be leveraged in developing new therapeutic agents targeting serotonin receptors for various neuropsychiatric disorders (Fuller et al., 1978).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity, which can be evaluated through various biological assays .

Future Directions

Future research on this compound could involve studying its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-31-19-5-3-2-4-18(19)28-10-12-29(13-11-28)22-8-9-25-24(27-22)34-15-23(30)26-17-6-7-20-21(14-17)33-16-32-20/h2-9,14H,10-13,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGKVAFZEUIOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

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